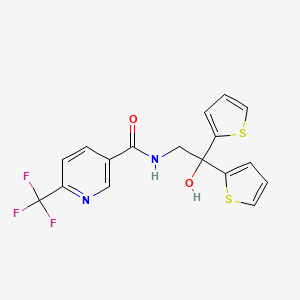

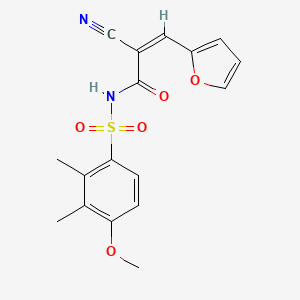

![molecular formula C18H13F6N3O2 B2776726 5-[2,5-双(2,2,2-三氟乙氧基)苯基]-1-苯基-1H-1,2,4-三唑 CAS No. 400079-89-2](/img/structure/B2776726.png)

5-[2,5-双(2,2,2-三氟乙氧基)苯基]-1-苯基-1H-1,2,4-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives” is a series of new derivatives synthesized through a multistep reaction sequence . These compounds have been investigated for their anti-cancer and anti-diabetic properties .

Synthesis Analysis

The compounds were synthesized by the condensation of various aldehydes and acetophenones with the laboratory-synthesized acid hydrazide, which afforded the Schiff’s bases . Cyclization of the Schiff bases yielded 1,3,4-oxadiazole derivatives .Molecular Structure Analysis

The structures of the newly synthesized compounds were elucidated by spectral analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation of aldehydes and acetophenones with acid hydrazide to form Schiff’s bases, followed by cyclization to yield 1,3,4-oxadiazole derivatives .科学研究应用

Anti-Cancer Agent

Recent studies have shown that derivatives of the compound have been synthesized and assessed for their potential as anti-cancer agents. The biological assessment of these derivatives indicates promising activity against cancer cells. Molecular docking experiments and molecular dynamic simulations have been performed to examine the dynamic behavior of the candidates at the binding site of the protein, which is crucial for developing targeted cancer therapies .

Anti-Diabetic Agent

The same derivatives have also been evaluated for their anti-diabetic properties. In vitro and in vivo studies suggest that certain derivatives, such as compounds 2b and 2g, exhibit significant activity and may be considered potential candidates for developing a new class of antidiabetic agents . This opens up avenues for the compound to be used in the treatment and management of diabetes.

ADMET Profile Prediction

The compound’s derivatives have been subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This process is critical in drug discovery and development to ensure that the compounds follow Lipinski’s rule of 5, which is a set of criteria for determining the drug-likeness of molecules . A favorable ADMET profile indicates a higher likelihood of a compound becoming a successful therapeutic agent.

Synthesis of Oxadiazole Derivatives

The compound serves as a precursor in the synthesis of novel oxadiazole derivatives. These derivatives are synthesized through a multistep reaction sequence, starting with the condensation of various aldehydes and acetophenones with laboratory-synthesized acid hydrazide . The oxadiazole ring is a significant pharmacophore in medicinal chemistry, known for its diverse therapeutic activities.

Inhibitory Activity on Enzymes

Derivatives of the compound have been tested for their inhibitory activity on enzymes like α-amylase and α-glycosidase. These enzymes are involved in carbohydrate metabolism, and their inhibition is a key strategy in the treatment of conditions like diabetes. The in vitro bioactivity evaluation of these derivatives could lead to the development of new inhibitors that can be used as therapeutic agents .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between the compound’s derivatives and biological targets. These studies help in predicting the binding affinity and orientation of the compound within the target site, which is vital for rational drug design .

Molecular Dynamic Simulation

Molecular dynamic simulation complements molecular docking studies by providing insights into the stability and conformational changes of the compound’s derivatives when bound to a target. This helps in predicting the behavior of these compounds in a dynamic biological environment, which is important for assessing their potential as therapeutic agents .

作用机制

Target of Action

The primary targets of this compound are enzymes involved in glucose metabolism, specifically α-amylase and α-glucosidase . These enzymes play a crucial role in the breakdown of complex carbohydrates into simple sugars, which can then be absorbed by the body.

Mode of Action

The compound interacts with these enzymes, inhibiting their activity . This inhibition prevents the breakdown of complex carbohydrates, thereby reducing the amount of glucose that is absorbed into the bloodstream .

Biochemical Pathways

By inhibiting α-amylase and α-glucosidase, the compound affects the carbohydrate digestion pathway . The downstream effect of this is a reduction in postprandial hyperglycemia, which is a high blood sugar level following a meal .

Pharmacokinetics

It is noted that most of the synthesized compounds followLipinski’s rule of 5 , which suggests good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in blood glucose levels . In vitro studies indicate that some derivatives of the compound had better activity among the synthesized compounds . In vivo studies indicate that these compounds could lower glucose levels in Drosophila, but with a 17–30% reduced capacity than acarbose .

属性

IUPAC Name |

5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F6N3O2/c19-17(20,21)9-28-13-6-7-15(29-10-18(22,23)24)14(8-13)16-25-11-26-27(16)12-4-2-1-3-5-12/h1-8,11H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBHHDFVFKOEHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NC=N2)C3=C(C=CC(=C3)OCC(F)(F)F)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F6N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

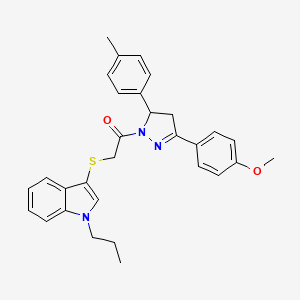

![3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776643.png)

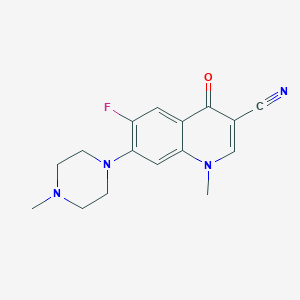

![4-[3-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]benzenecarboxylic acid](/img/structure/B2776647.png)

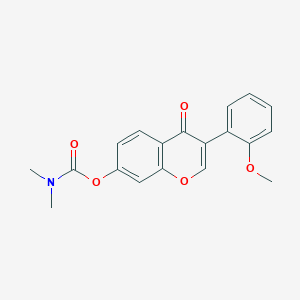

![ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2776649.png)

![N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2776651.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2776653.png)

![1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanamine](/img/structure/B2776654.png)

![6-methyl-N-(3-methylphenyl)-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2776655.png)

![3-(4-bromobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2776656.png)